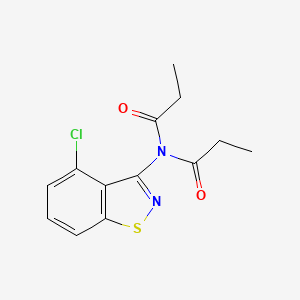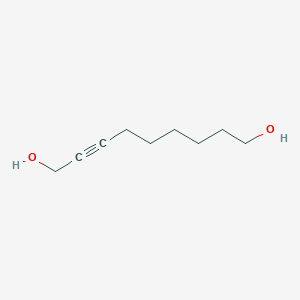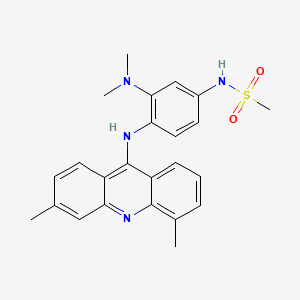
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to two oxygen atoms and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole typically involves the reaction of germanium tetrachloride with 2,2-dimethyl-1,3-propanediol and diphenylmagnesium. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce a variety of functionalized germanium compounds .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of phenyl groups can enhance its ability to interact with biological membranes and proteins, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar structure but lacks the germanium atom.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Contains phenyl groups but has a different core structure.
Uniqueness
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and coordination chemistry .
Propiedades
Número CAS |
104284-18-6 |
|---|---|
Fórmula molecular |
C16H16GeO2 |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
2,2-dimethyl-4,5-diphenyl-1,3,2-dioxagermole |
InChI |
InChI=1S/C16H16GeO2/c1-17(2)18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
OUSBXCHJZAAGSU-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)


![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)



![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)


